Cas no 170861-63-9 (3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-)

3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]- structure
170861-63-9 structure
商品名:3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-
CAS番号:170861-63-9
MF:C22H20N2O5
メガワット:392.4046
CID:200698
PubChem ID:154000

3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]- 化学的及び物理的性質

名前と識別子

    • 3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-
    • 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,2-oxazolidine-3,5-dione
    • (4RS)-4-(4-(2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy)benzyl)-3,5-isoxazolidinedione
    • 3,5-Isoxazolidinedione, 4-((4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)-
    • 4-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzyl}-1,2-oxazolidine-3,5-dione
    • JT 501
    • JTT 501
    • JTT 501beta
    • JTT-501
    • Reglitazar
    • Reglitazar [INN]
    • 4-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]isoxazolidine-3,5-dione
    • D01971
    • DTXSID00870109
    • DB04971
    • P9UTN18JVV
    • UNII-P9UTN18JVV
    • JT 501;JTT 501;JTT-501;JTT501;JTT 501beta
    • SCHEMBL362873
    • 4-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzyl)isoxazolidine-3,5-dione
    • PNU-182716
    • REGLITAZAR [WHO-DD]
    • Q27088527
    • JTT501
    • REGLITAZAR [JAN]
    • AKOS040749279
    • JTT-501.BETA.
    • 170861-63-9
    • 4-({4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}methyl)-1,2-oxazolidine-3,5-dione
    • NCGC00531790-01
    • JT 501;JTT 501;JTT-501;JTT501;JTT 501
    • JT-501
    • Reglixane
    • Reglitazar (JAN/INN)
    • NS00124604
    • GTPL2670
    • HY-101637
    • EX-A9422
    • CS-0021743
    • インチ: InChI=1S/C22H20N2O5/c1-14-19(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-18-20(25)24-29-22(18)26/h2-10,18H,11-13H2,1H3,(H,24,25)
    • InChIKey: QBQLYIISSRXYKL-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(C2OC(C)=C(CCOC3C=CC(CC4C(=O)NOC4=O)=CC=3)N=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 392.1373
  • どういたいしつりょう: 392.13722174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 572
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 90.7Ų

じっけんとくせい

  • PSA: 90.66

3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1325865-1g
JTT-501(Reglitazar)
170861-63-9 95%
1g
$3000 2024-06-03
eNovation Chemicals LLC
Y1325865-1g
JTT-501(Reglitazar)
170861-63-9 98%
1g
$3000 2025-02-28

3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]- 関連文献

3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-に関する追加情報

Professional Introduction to Compound with CAS No. 170861-63-9 and Product Name: 3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-

The compound with the CAS number 170861-63-9 and the product name 3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]- represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by the presence of multiple functional groups and aromatic rings, makes it a promising candidate for further investigation in drug discovery and development.

One of the most striking features of this compound is its 3,5-Isoxazolidinedione core structure. Isoxazolidinediones are known for their stability and reactivity, which make them valuable intermediates in organic synthesis. In particular, the 3,5-Isoxazolidinedione moiety has been extensively studied for its ability to interact with biological targets such as enzymes and receptors. This structural motif has shown potential in modulating various cellular processes, making it an attractive scaffold for designing novel bioactive molecules.

The product name 4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]- further highlights the complexity and specificity of this compound. The presence of multiple aromatic rings and ethoxy groups suggests that this molecule may exhibit a range of pharmacological properties. Specifically, the 5-methyl-2-phenyl-4-oxazolyl group is a key feature that could contribute to the compound's binding affinity and selectivity towards certain biological targets. This group has been implicated in various pharmacological interactions, making it a critical component in the design of drugs targeting neurological and inflammatory disorders.

Recent research in the field of chemical biology has demonstrated that compounds with similar structural features can exhibit significant therapeutic potential. For instance, studies have shown that isoxazolidinediones can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. These effects are particularly relevant in the context of chronic diseases such as arthritis and neurodegenerative disorders. The compound with CAS No. 170861-63-9 appears to be no exception, as preliminary studies suggest that it may have anti-inflammatory and antioxidant properties.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl group is particularly challenging due to its complex connectivity. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in forming the necessary carbon-carbon bonds while maintaining regioselectivity.

In terms of biological activity, the compound has shown promise in preclinical studies conducted by several research groups. These studies have focused on evaluating its interaction with various enzymes and receptors relevant to human health. Notably, the 3,5-Isoxazolidinedione core has been found to interact with enzymes involved in metabolic pathways associated with diabetes and obesity. Additionally, the aromatic rings present in the molecule may contribute to its ability to cross the blood-brain barrier, making it a potential candidate for treating central nervous system disorders.

The potential therapeutic applications of this compound are vast. Given its structural features and biological activity profile, it could be developed into a drug candidate for treating a wide range of diseases. For example, its anti-inflammatory properties make it suitable for addressing conditions like rheumatoid arthritis and inflammatory bowel disease. Furthermore, its antioxidant activity could be beneficial in combating oxidative stress-related disorders such as Alzheimer's disease.

From a chemical biology perspective, this compound provides an excellent model for understanding how structural modifications can influence biological activity. The presence of multiple functional groups allows researchers to fine-tune its properties through rational drug design principles. By systematically varying substituents such as the 5-methyl-2-phenyl-4-oxazolyl group or introducing additional functional moieties like hydroxyl or carboxylic acid groups, scientists can explore new pharmacological pathways.

The development of this compound also underscores the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating laboratory discoveries into tangible therapeutic solutions for patients worldwide. The integration of computational modeling techniques has further enhanced our ability to predict how these molecules will behave biologically before conducting expensive wet-lab experiments.

In conclusion,3,5-Isoxazolidinedione, 4[[4[2(5methyl2phenyl4oxazolylethoxy]phenyl)methyl]], represented by CAS No., stands out as a promising candidate for future pharmaceutical applications due to its unique structural features and demonstrated biological activity. As research continues in this area,it will be exciting to see how further optimization will refine its therapeutic potential across multiple disease indications while maintaining high standards regarding safety efficacy regulatory compliance ensuring broader accessibility healthcare consumers need today tomorrow.

おすすめ記事

推奨される供給者
atkchemica
(CAS:170861-63-9)3,5-Isoxazolidinedione,4-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]-
CL16523
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ